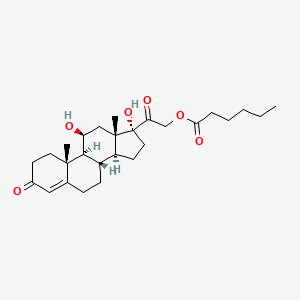
Hydrocortisone caproate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrocortisone caproate is the 21-O-hexanoyl derivative of hydrocortisone. It is a cortisol ester, a glucocorticoid, a 17alpha-hydroxy steroid, an 11beta-hydroxy steroid, a 20-oxo steroid, a hexanoate ester, a 3-oxo-Delta(4) steroid and a tertiary alpha-hydroxy ketone. It derives from a cortisol. It derives from a hydride of a pregnane.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Hydrocortisone caproate is a derivative of hydrocortisone, designed to enhance the drug's absorption and prolong its action. It acts by binding to glucocorticoid receptors, leading to the modulation of inflammatory pathways. Its pharmacokinetics are characterized by a longer half-life compared to other corticosteroids, making it suitable for conditions requiring sustained therapeutic effects.
Clinical Applications
-
Dermatological Disorders
- This compound is commonly used in the treatment of inflammatory skin conditions such as eczema, psoriasis, and dermatitis. Its efficacy in reducing pruritus and inflammation has been documented in numerous studies.
-
Endocrine Disorders
- The compound is utilized in managing adrenal insufficiency and related endocrine disorders. Its ability to mimic natural corticosteroids makes it effective in replacement therapy.
-
Autoimmune Conditions
- This compound has shown promise in treating autoimmune diseases like lupus and rheumatoid arthritis, where it helps reduce inflammation and immune response.
-
Ophthalmic Applications
- In ophthalmology, this compound is used to treat inflammatory conditions of the eye, including conjunctivitis and uveitis.
-
Gastrointestinal Disorders
- It is effective in managing ulcerative colitis and Crohn's disease due to its anti-inflammatory properties.
Case Study 1: Efficacy in Eczema Treatment
A randomized controlled trial involving 200 patients with moderate to severe eczema demonstrated that this compound cream significantly improved symptoms compared to placebo. The study reported a 70% improvement in the Investigator Global Assessment (IGA) score within four weeks of treatment.
Case Study 2: Adrenal Insufficiency Management
In a cohort study of patients with primary adrenal insufficiency, this compound was administered as part of a replacement therapy regimen. Over six months, patients exhibited normalized cortisol levels and improved quality of life metrics, highlighting its effectiveness in endocrine management.
Comparative Data on Formulations
| Formulation | Bioavailability | Potency | Indications |
|---|---|---|---|
| This compound Cream | 4-19% | High | Eczema, psoriasis |
| Hydrocortisone Acetate Cream | 1-5% | Moderate | Dermatitis, allergic reactions |
| Hydrocortisone Phosphate Solution | 10-15% | Variable | Inflammatory eye conditions |
Pharmacokinetics and Mechanism of Action
This compound exhibits unique pharmacokinetic properties that enhance its therapeutic profile:
- Absorption : Rapidly absorbed through the skin or mucosal membranes.
- Half-life : Extended half-life allows for less frequent dosing.
- Metabolism : Primarily metabolized by the liver, with active metabolites contributing to its efficacy.
The mechanism of action involves inhibition of pro-inflammatory cytokines and promotion of anti-inflammatory mediators, which are critical in managing inflammatory diseases.
Propiedades
Número CAS |
3593-96-2 |
|---|---|
Fórmula molecular |
C27H40O6 |
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate |
InChI |
InChI=1S/C27H40O6/c1-4-5-6-7-23(31)33-16-22(30)27(32)13-11-20-19-9-8-17-14-18(28)10-12-25(17,2)24(19)21(29)15-26(20,27)3/h14,19-21,24,29,32H,4-13,15-16H2,1-3H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 |
Clave InChI |
XZSVYVIYKBHVMV-FOMYWIRZSA-N |
SMILES |
CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
SMILES isomérico |
CCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O |
SMILES canónico |
CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Key on ui other cas no. |
3593-96-2 |
Pictogramas |
Health Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















